molecular formula C11H17NO B2969273 N-butyl-3-methoxyaniline CAS No. 31084-55-6

N-butyl-3-methoxyaniline

Cat. No. B2969273
CAS RN: 31084-55-6
M. Wt: 179.263
InChI Key: NWNJEPGLXAHGND-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, 3-methoxyaniline (460 μl, 4.06 mmol) and butyraldehyde (360 μL, 4.06 mmol) were converted to the title compound (700 mg, 88%). 1H NMR (CDCl3) δ 7.36-7.20 (m, 1H), 6.56-6.32 (m, 3H), 4.02-3.95 (m, 3H), 3.87 (br s, 1H), 3.30 (t, J=7.0 Hz, 2H), 1.86-1.71 (m, 2H), 1.71-1.58 (m, 2H), 1.19-1.10 (m, 3H); MS(ESI+) m/z 179.9 (M+H)+.
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
460 μL
Type
reactant
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH:10](=O)[CH2:11][CH2:12][CH3:13]>>[CH2:10]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
460 μL
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
360 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.